molecular formula C7H16O2Si B1609636 1-Ethoxy-1-trimethylsiloxyethene CAS No. 18295-66-4

1-Ethoxy-1-trimethylsiloxyethene

Cat. No.: B1609636
CAS No.: 18295-66-4
M. Wt: 160.29 g/mol
InChI Key: KWKPPZVLRABURT-UHFFFAOYSA-N
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Description

1-Ethoxy-1-trimethylsiloxyethene is a useful research compound. Its molecular formula is C7H16O2Si and its molecular weight is 160.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrolyte Solvents in Lithium-Ion Batteries

1-Ethoxy-1-trimethylsiloxyethene and similar silane compounds have been utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and contribute to the creation of a good passivation film on graphite anodes, enhancing the stability and performance of lithium-ion batteries (Amine et al., 2006).

Reactions in Organic Synthesis

In organic synthesis, this compound is involved in Lewis acid-mediated reactions with thioacetal derivatives. These reactions involve the selective cleavage of carbon-oxygen bonds in thioacetal derivatives, demonstrating its utility in creating specific organic compounds (Hirao et al., 1983).

Surface Modification and Hydrophobicity

This compound is also relevant in the modification of surfaces to achieve varying degrees of hydrophilicity and hydrophobicity. The use of related silane compounds in altering the surface characteristics of materials like silica can lead to hydrophilic, hydrophobic, or even super-hydrophobic properties, depending on the modification agent and conditions (García et al., 2007).

Hydroxy-Protecting Group in Organic Synthesis

This compound has been developed as a hydroxy-protecting group for organic synthesis. Its deprotection can be achieved under virtually neutral conditions, allowing for the effective protection of hydroxyl groups in compounds containing acid- and/or base-sensitive functional groups (Wu et al., 1996).

Route to Functionalized Tetracycles

In the field of medicinal and organic chemistry, this compound has been used to develop new routes to functionalized tetracycles. This involves a series of reactions including Michael-type reactions, Lewis acid-catalyzed rearrangements, and Friedel–Crafts cyclisation, showcasing its versatility in complex organic syntheses (Hayakawa et al., 1987).

Formation of the 9-Azabicyclo(4.2.1)nonane Skeleton

This compound plays a critical role in the formation of the 9-Azabicyclo(4.2.1)nonane skeleton, a structure of interest in the synthesis of complex organic molecules such as anatoxin-a. The process involves coupling with other organic intermediates in the presence of specific catalysts, highlighting its importance in synthetic organic chemistry (Shono et al., 1987).

Properties

IUPAC Name

1-ethoxyethenoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-6-8-7(2)9-10(3,4)5/h2,6H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKPPZVLRABURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431123
Record name 1-ethoxy-1-trimethylsiloxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-66-4
Record name 1-ethoxy-1-trimethylsiloxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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